REACTION_SMILES
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[CH2:1]([N:8]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:9]1)[CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[CH:24]([CH2:25][CH:26]([CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[NH:34][C:35](=[O:36])[O:37][C:38]([CH3:39])([CH3:40])[CH3:41])[OH:42])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[CH3:43][OH:44].[CH3:49][C:50](=[O:51])[OH:52].[CH:45]([O-:46])=[O:47].[NH4+:48]>>[NH2:8][CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[CH:24]([CH2:25][CH:26]([CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[NH:34][C:35](=[O:36])[O:37][C:38]([CH3:39])([CH3:40])[CH3:41])[OH:42]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccccc1)CC(O)C(Cc1ccccc1)N(Cc1ccccc1)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccccc1)CC(O)C(N)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([N:8]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:9]1)[CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[CH:24]([CH2:25][CH:26]([CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[NH:34][C:35](=[O:36])[O:37][C:38]([CH3:39])([CH3:40])[CH3:41])[OH:42])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[CH3:43][OH:44].[CH3:49][C:50](=[O:51])[OH:52].[CH:45]([O-:46])=[O:47].[NH4+:48]>>[NH2:8][CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[CH:24]([CH2:25][CH:26]([CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[NH:34][C:35](=[O:36])[O:37][C:38]([CH3:39])([CH3:40])[CH3:41])[OH:42]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccccc1)CC(O)C(Cc1ccccc1)N(Cc1ccccc1)Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1ccccc1)CC(O)C(N)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |